molecular formula C11H10ClN3O2 B8373752 2-chloro-N-(6-methoxy-[1,5]naphthyridin-4-yl)-acetamide

2-chloro-N-(6-methoxy-[1,5]naphthyridin-4-yl)-acetamide

Cat. No.: B8373752
M. Wt: 251.67 g/mol
InChI Key: JPLIUFLZFCVEPO-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxy-[1,5]naphthyridin-4-yl)-acetamide is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-N-(6-methoxy-1,5-naphthyridin-4-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-17-10-3-2-7-11(15-10)8(4-5-13-7)14-9(16)6-12/h2-5H,6H2,1H3,(H,13,14,16)

InChI Key

JPLIUFLZFCVEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-1,5-naphthyridin-4-amine (553 mg, 3.116 mmol) in THF (45 mL) was added t-BuOK (390 mg, 1.1 eq) at 0° C. The resulting brown suspension was stirred at rt for 1.5 h and then added dropwise to a solution of ethyl chloroacetate (0.337 mL, 1 eq) in THF (30 mL) at −5° C. The mixture was allowed to warm to rt and was further stirred for 3 h. Water was added and the solvent was removed under reduced pressure. The resulting precipitate was filtered and further dried at HV to afford the title intermediate as a beige solid (357 mg, 45% yield).
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.337 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-[1,5]naphthyridin-4-ylamine (553 mg, 3.16 mmol) in THF (45 mL) was added potassium tert-butoxide (390 mg, 1.1 eq.) at 0° C. The resulting brown suspension was stirred at rt for 1.5 h and then added dropwise to a solution of ethyl chloroacetate (387 mg, 1 eq.) in THF (30 mL) at −5° C. The mixture was allowed to warm to rt and was further stirred for 3 h. Water was added and the mixture was concentrated under reduced pressure. The resulting precipitate was filtered and further dried at HV to afford the title intermediate as a beige solid (357 mg, 45% yield).
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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